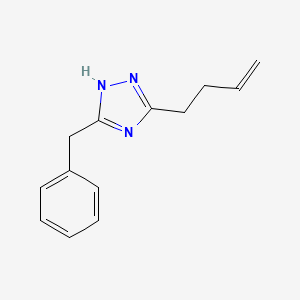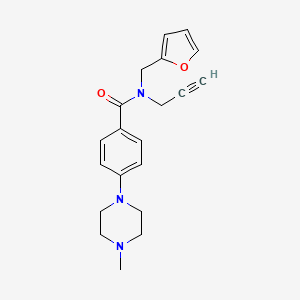
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Übersicht
Beschreibung
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K). It was first synthesized in the late 1990s as a tool compound for studying PI3K signaling pathways and has since been widely used in scientific research.
Wirkmechanismus
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibits downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In diabetes, this compound improves insulin sensitivity and glucose uptake. In cardiovascular diseases, this compound reduces inflammation and oxidative stress. However, this compound has also been shown to have off-target effects, including inhibition of other kinases and ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a widely used tool compound in scientific research due to its high potency and specificity for PI3K. However, it also has limitations, including off-target effects and the potential for toxicity at high doses. Additionally, this compound is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
Zukünftige Richtungen
There are many future directions for research involving 3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of more potent and specific PI3K inhibitors for clinical use. Another area of interest is the investigation of the role of PI3K in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the off-target effects of this compound need to be further characterized to fully understand its mechanisms of action.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is widely used as a tool compound in scientific research to study the PI3K signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been used to investigate the role of PI3K in these diseases, as well as in normal physiological processes.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O3/c17-9-3-1-2-8(6-9)13-14(22)11-5-4-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMNTWDXNDUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-bromo-4-(dimethylamino)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B3924166.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3924172.png)
![[1-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B3924181.png)
![N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)

![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B3924201.png)
![4-[(3-anilino-2-quinoxalinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3924207.png)

![N-allyl-2-(2-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B3924225.png)

![N-{4-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3924245.png)
![4,4-dimethyl-3-(1-propen-1-yl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3924251.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B3924259.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3924263.png)